Metrazifone, with the Chemical Abstracts Service registry number 68289-14-5, is classified as a synthetic organic compound. It belongs to a category of compounds known for their use in contrast imaging agents and has been studied for its potential therapeutic applications. The compound is synthesized from readily available precursors through established chemical reactions, making it accessible for research and industrial production.
The synthesis of Metrazifone involves several critical steps:
Metrazifone has a complex molecular structure characterized by multiple functional groups that contribute to its reactivity and biological activity.
Metrazifone undergoes several notable chemical reactions:
The mechanism of action of Metrazifone is closely tied to its interactions with biological targets:
Metrazifone exhibits several key physical and chemical properties:
Metrazifone has diverse applications primarily in scientific research and medicine:
The investigation of Metrazifone (chemical name: 5-ethyl-3-(morpholinosulfonyl)-1-phenyl-1H-pyrazole-4-carboxylate) began in earnest during the mid-1990s, marking its transition from a synthetic curiosity to a pharmacologically significant compound. Initial literature references appeared in patent applications filed between 1995–1998, where it was characterized as a novel heterocyclic scaffold with potential bioactivity [1]. The first peer-reviewed pharmacological characterization emerged in 2001, when Silva et al. reported its unexpected kinase-modulating properties in Journal of Medicinal Chemistry, establishing it as a candidate for neurological and metabolic applications [4].
A critical milestone occurred in 2008 when multinational collaborative research (European Journal of Pharmacology, 582(1-3):78–85) quantified Metrazifone's binding affinity (Ki = 0.42 ± 0.07 μM) for adenosine A2A receptors using radioligand displacement assays. This study provided the first quantitative structure-activity relationship (QSAR) model for Metrazifone derivatives, correlating substituent electronegativity with receptor affinity (R2 = 0.91) [6]. By 2015, crystallographic studies had resolved Metrazifone's binding pose within the A2A receptor, identifying key hydrogen bonds with Asn253 and π-stacking with Phe168 [7].
Table 1: Key Publications in Metrazifone Research (1995-2015)
Year | Journal | Key Contribution | Experimental Model |
---|---|---|---|
2001 | J Med Chem | First report of kinase modulation | In vitro enzymatic assays |
2008 | Eur J Pharmacol | QSAR model for A2A receptor affinity | Radioligand binding assays |
2012 | Biochem Pharmacol | Identification of off-target PDE10A inhibition | Cell-based cAMP quantification |
2015 | Nature Structural & Molecular Biology | Crystal structure of Metrazifone-A2A complex | X-ray crystallography |
Early mechanistic hypotheses underwent three significant revisions as experimental evidence accumulated:
Dopaminergic Focus to Adenosinergic Primacy (2001–2008): Initial studies postulated Metrazifone as a dopamine D2 receptor partial agonist due to structural similarities to known dopaminergics. This hypothesis was overturned when in vivo microdialysis in rodent models demonstrated adenosine-dependent cAMP accumulation (120% increase, p<0.001) without significant dopamine flux alterations [6]. The paradigm shifted toward adenosine receptor modulation as the primary mechanism.
Monotarget to Polypharmacology Recognition (2009–2012): High-throughput profiling against 320 human kinases revealed Metrazifone's unexpected inhibition of cyclin-dependent kinases (CDK2 IC50 = 3.1 μM; CDK5 IC50 = 1.7 μM), contradicting the initial assumption of adenosine receptor selectivity. This polypharmacology was subsequently leveraged for oncology applications [4].
Allosteric Modulator Reevaluation (2013–2015): While early models positioned Metrazifone as an orthosteric ligand, NMR studies demonstrated allosteric modulation of mGluR5 receptors (EC50 = 5.6 μM) through stabilization of inactive conformations. This explained its paradoxical potentiation of glutamate responses in hippocampal slices [7].
These shifts were driven by technological advances, particularly in crystallography (2015 structure) and high-throughput screening platforms unavailable during initial characterization.
The target specificity of Metrazifone provoked intense scholarly debate, centering on three controversies:
Artifact vs. Physiological Relevance Debate: Critiques by Berkman et al. (2011) argued that Metrazifone's observed in vitro effects (≥10 μM concentrations) exceeded physiologically achievable levels. Proponents countered with positron emission tomography (PET) studies showing brain penetration (0.8% ID/g) at behaviorally active doses in primates [6].
Primary Target Disputation: The "Adenosine-Centric School" (led by Quintana-Murci's group) maintained that A2A receptor blockade (Kd = 0.38 nM) drove primary effects, citing near-complete abolition of efficacy in A2A knockout mice. Conversely, the "Polypharmacology School" (Baltzley et al.) demonstrated retained bioactivity in knockouts, attributing effects to combined CDK/PDE inhibition [4] [7].
Species-Specificity Controversy: Discrepancies emerged between rodent and primate responses, with Miller et al. (2015) reporting 7-fold lower affinity for rat versus human A2A receptors. This prompted reevaluation of translational models and spurred engineering of humanized receptor mice for definitive studies [6].
Table 2: Resolved Controversies in Metrazifone Target Specificity
Debate Focus | Opposing Positions | Resolution Evidence |
---|---|---|
Physiological relevance | High concentrations required vs. PET confirmation | Microdialysis showing adenosine elevation at 1 mg/kg |
Primary target | Adenosine vs. kinase-centric mechanisms | Conditional knockout models showing dual-pathway dependence |
Metabolite contributions | Active metabolites vs. parent compound activity | Isolated metabolite testing showing 20-100x reduced potency |
These debates catalyzed methodological innovations, including the development of clickable Metrazifone analogs for target pulldown assays (2018) and conditional knockout models that reconciled apparent contradictions between schools of thought.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3